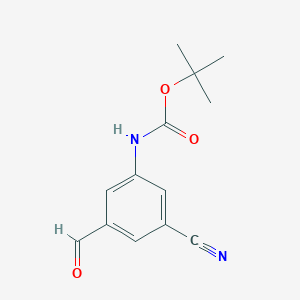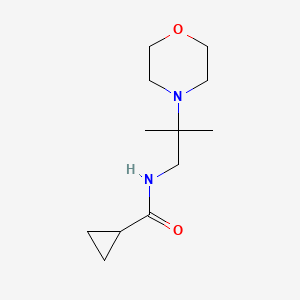
n-(2-Methyl-2-morpholinopropyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(2-Methyl-2-morpholinopropyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further substituted with a 2-methyl-2-morpholinopropyl group.
Preparation Methods
The synthesis of n-(2-Methyl-2-morpholinopropyl)cyclopropanecarboxamide involves several steps. One common method includes the reaction of cyclopropanecarboxylic acid with 2-methyl-2-morpholinopropylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
n-(2-Methyl-2-morpholinopropyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Scientific Research Applications
n-(2-Methyl-2-morpholinopropyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of n-(2-Methyl-2-morpholinopropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
n-(2-Methyl-2-morpholinopropyl)cyclopropanecarboxamide can be compared with other similar compounds such as:
Cyclopropanecarboxamide, N-2-methylpropyl: This compound has a similar cyclopropane ring but differs in the substituent group attached to the carboxamide.
2-Cyclopropyl-N-methoxy-N-methyl-acetamide: Another related compound with a cyclopropane ring and different substituents
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-(2-methyl-2-morpholin-4-ylpropyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,14-5-7-16-8-6-14)9-13-11(15)10-3-4-10/h10H,3-9H2,1-2H3,(H,13,15) |
InChI Key |
SQHDTBOJBIYGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1CC1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


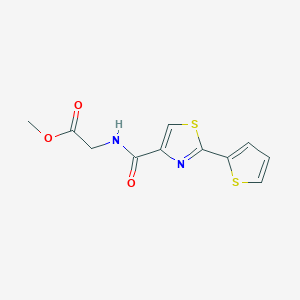

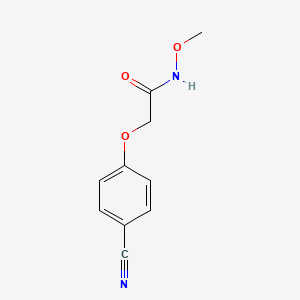
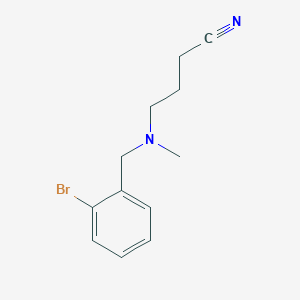

![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)
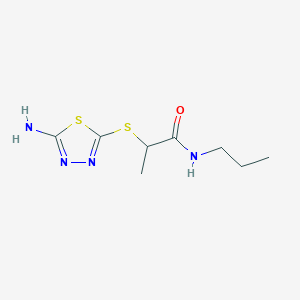
![(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14909391.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14909392.png)
![tert-Butyl (R)-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14909393.png)
![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)
